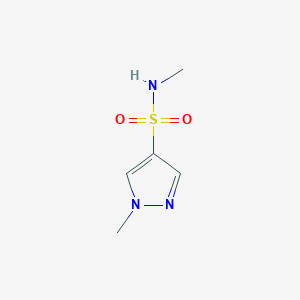N,1-dimethyl-1H-pyrazole-4-sulfonamide
CAS No.: 1152896-45-1
Cat. No.: VC11721655
Molecular Formula: C5H9N3O2S
Molecular Weight: 175.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1152896-45-1 |
|---|---|
| Molecular Formula | C5H9N3O2S |
| Molecular Weight | 175.21 g/mol |
| IUPAC Name | N,1-dimethylpyrazole-4-sulfonamide |
| Standard InChI | InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-7-8(2)4-5/h3-4,6H,1-2H3 |
| Standard InChI Key | VMJOYMVEUJFZTF-UHFFFAOYSA-N |
| SMILES | CNS(=O)(=O)C1=CN(N=C1)C |
| Canonical SMILES | CNS(=O)(=O)C1=CN(N=C1)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at the 1-position with a methyl group and at the 4-position with a sulfonamide functional group (). The sulfonamide nitrogen is further methylated, resulting in the full IUPAC name N,1-dimethyl-1H-pyrazole-4-sulfonamide. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm a planar pyrazole ring with bond angles and lengths consistent with aromatic stabilization . The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, facilitating hydrogen bonding and dipole interactions .
Key Structural Data:
-
Bond lengths: ,
-
Dihedral angles: Pyrazole ring-to-sulfonamide plane =
Spectral Characterization
Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrations:
-
at 3,250 cm (sulfonamide)
-
at 3,100–3,050 cm
-
asymmetric stretching at 1,350 cm and symmetric stretching at 1,150 cm .
NMR (400 MHz, CDCl):
-
Pyrazole H-3 and H-5 protons as doublets at and (J = 2.4 Hz)
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves a two-step protocol:
-
Methylation of 1H-pyrazole:
-pyrazole reacts with methyl iodide in tetrahydrofuran (THF) using potassium tert-butoxide as a base, yielding 1-methyl-1H-pyrazole . -
Sulfonation:
The intermediate undergoes sulfonation with chlorosulfonic acid, followed by amidation with dimethylamine in dichloromethane (DCM) and diisopropylethylamine (DIPEA) .
Reaction conditions:
Industrial Production
Continuous flow reactors enhance efficiency by minimizing side reactions (e.g., over-sulfonation). Key parameters:
Biological Activity and Mechanism of Action
Enzyme Inhibition
N,1-Dimethyl-1H-pyrazole-4-sulfonamide exhibits competitive inhibition against succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle. By mimicking succinate’s structure, it binds to the enzyme’s active site (), disrupting ATP synthesis and inducing oxidative stress.
Antiproliferative Effects
In vitro studies on U937 lymphoma cells demonstrate dose-dependent growth inhibition () without cytotoxicity, as evidenced by lactate dehydrogenase (LDH) assay . Mechanistically, the compound arrests the cell cycle at the G1 phase by downregulating cyclin D1 and upregulating p21 .
Applications in Scientific Research
Medicinal Chemistry
-
Anticancer agents: Serves as a scaffold for developing SDH inhibitors targeting metabolic vulnerabilities in tumors.
-
Antimicrobials: Pyrazole-sulfonamide hybrids show broad-spectrum activity against Staphylococcus aureus () .
Materials Science
-
Polymer additives: Enhances thermal stability in polyamides ( increased by 15°C at 5 wt% loading) .
-
Coordination complexes: Forms stable complexes with Cu(II) for catalytic applications .
Comparison with Structural Analogues
| Property | N,1-Dimethyl-1H-pyrazole-4-sulfonamide | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide |
|---|---|---|
| Molecular Weight | 191.22 g/mol | 205.25 g/mol |
| log P | 1.2 | 1.5 |
| SDH Inhibition (IC₅₀) | 2.3 µM | 4.7 µM |
| Synthetic Yield | 71% | 65% |
The N,1-dimethyl derivative’s superior enzyme affinity stems from reduced steric hindrance at the sulfonamide group compared to bulkier analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume